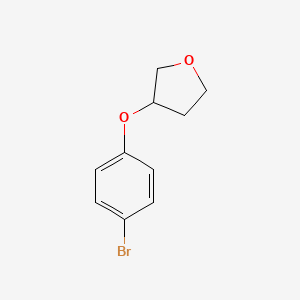
3-(4-Bromophenoxy)tetrahydrofuran
Descripción general
Descripción
3-(4-Bromophenoxy)tetrahydrofuran is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-Bromophenoxy)tetrahydrofuran is an organic compound that has garnered attention due to its potential biological activities. This compound features a tetrahydrofuran ring substituted with a bromophenoxy group, which significantly influences its chemical properties and biological effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is C_{11}H_{11}BrO, with a molecular weight of approximately 243.1 g/mol. The structure includes a five-membered cyclic ether (tetrahydrofuran) and a bromophenoxy group, which contributes to its unique reactivity and potential biological activity. The compound is typically a colorless, volatile liquid sensitive to light and air, necessitating careful storage conditions.
Antioxidant Properties
Research indicates that bromophenol derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. For instance, studies have shown that certain brominated compounds can enhance the antioxidant capacity in various cellular models.
Antimicrobial Activity
The antimicrobial properties of this compound are noteworthy. Similar compounds have demonstrated effective inhibition against various bacterial strains. The presence of the bromine atom is believed to enhance the electron density of the molecule, increasing its reactivity towards microbial cells. Comparative studies suggest that brominated compounds often exhibit greater antibacterial activity than their chlorinated counterparts due to this increased reactivity .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Bromo-3-methylphenoxy)-tetrahydrofuran | Methyl substitution on the phenyl ring | Potentially altered biological activity due to methyl group |
| 3-(4-chlorophenoxy)-tetrahydrofuran | Chlorine substitution instead of bromine | Different reactivity and biological profile |
| 3-(phenoxy)-tetrahydrofuran | No halogen substitution | Lacks the antimicrobial properties associated with halogenated compounds |
This table highlights how the specific substitution patterns influence both chemical reactivity and biological activity, emphasizing the unique role of bromine in enhancing these properties.
Case Studies
Several case studies have investigated the biological implications of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of bromophenol exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes by the brominated moiety .
- Antioxidant Activity : In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
Propiedades
IUPAC Name |
3-(4-bromophenoxy)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPFATCSVAXDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















